4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2548977-37-1
Cat. No.: VC11813277
Molecular Formula: C16H20FN7
Molecular Weight: 329.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548977-37-1 |
|---|---|
| Molecular Formula | C16H20FN7 |
| Molecular Weight | 329.38 g/mol |
| IUPAC Name | 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C16H20FN7/c17-13-10-18-11-21-16(13)24-7-5-23(6-8-24)15-9-14(19-12-20-15)22-3-1-2-4-22/h9-12H,1-8H2 |
| Standard InChI Key | ORJBCTGUJHKQRE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F |
| Canonical SMILES | C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F |
Introduction
The compound 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic molecule featuring a pyrimidine core substituted with fluoropyrimidine, piperazine, and pyrrolidine moieties. This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and material science applications.
Synthetic Pathways
The synthesis of such compounds typically involves multistep reactions, incorporating:
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Pyrimidine Derivatization: Functionalization of the pyrimidine ring at desired positions using halogenation or nucleophilic substitution.
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Piperazine Coupling: Introduction of the piperazine moiety through amination or alkylation reactions.
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Fluorination: Incorporation of the fluorine atom into the pyrimidine ring, often using electrophilic fluorinating agents.
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Pyrrolidine Substitution: Attachment of the pyrrolidine group via nucleophilic substitution or reductive amination.
Pharmacological Potential
Nitrogen-rich heterocyclic compounds like this one are extensively studied for their biological activities:
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Anticancer Activity: Pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and dihydrofolate reductase, critical in cancer cell proliferation .
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Antimicrobial Properties: Piperazine-containing molecules often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial enzyme systems .
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CNS Activity: Piperazine derivatives are also explored for their effects on the central nervous system as potential anxiolytics or antipsychotics.
Applications in Drug Discovery
This compound serves as a scaffold for designing inhibitors targeting:
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